2-(4-Chlorophenoxy)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
2-(4-Chlorophenoxy)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
Brand Name:
Vulcanchem
CAS No.:
600149-76-6
VCID:
VC0356263
InChI:
InChI=1S/C19H18ClN3O4S/c1-25-15-8-3-12(9-16(15)26-2)10-18-22-23-19(28-18)21-17(24)11-27-14-6-4-13(20)5-7-14/h3-9H,10-11H2,1-2H3,(H,21,23,24)
SMILES:
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)OC
Molecular Formula:
C19H18ClN3O4S
Molecular Weight:
419.9g/mol
2-(4-Chlorophenoxy)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS No.: 600149-76-6
Main Products
VCID: VC0356263
Molecular Formula: C19H18ClN3O4S
Molecular Weight: 419.9g/mol
CAS No. | 600149-76-6 |
---|---|
Product Name | 2-(4-Chlorophenoxy)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide |
Molecular Formula | C19H18ClN3O4S |
Molecular Weight | 419.9g/mol |
IUPAC Name | 2-(4-chlorophenoxy)-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C19H18ClN3O4S/c1-25-15-8-3-12(9-16(15)26-2)10-18-22-23-19(28-18)21-17(24)11-27-14-6-4-13(20)5-7-14/h3-9H,10-11H2,1-2H3,(H,21,23,24) |
Standard InChIKey | PBACNJSFUKZMKY-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)OC |
Canonical SMILES | COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)OC |
PubChem Compound | 1086914 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume